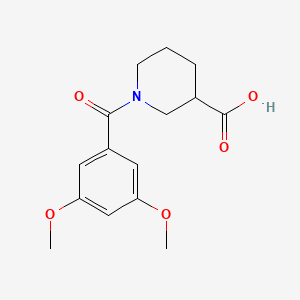![molecular formula C15H19NO4 B7792571 1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid](/img/structure/B7792571.png)
1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a carboxylic acid group and an acetyl group linked to a 4-methylphenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the acetyl group: The acetyl group is introduced via acylation reactions, often using acetyl chloride or acetic anhydride in the presence of a base.
Attachment of the 4-methylphenoxy moiety: This step involves etherification reactions, where the phenol derivative reacts with an appropriate alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the phenoxy moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-[2-(4-Methoxyphenoxy)acetyl]piperidine-3-carboxylic acid
- 1-[2-(4-Chlorophenoxy)acetyl]piperidine-3-carboxylic acid
- 1-[2-(4-Fluorophenoxy)acetyl]piperidine-3-carboxylic acid
Uniqueness: 1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to molecular targets or distinct pharmacokinetic profiles.
Propriétés
IUPAC Name |
1-[2-(4-methylphenoxy)acetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-4-6-13(7-5-11)20-10-14(17)16-8-2-3-12(9-16)15(18)19/h4-7,12H,2-3,8-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSZZDBSNZKWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792495.png)
![4-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792505.png)
![4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792512.png)
![4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792513.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792514.png)

![2-[(2,3,4-Trifluorophenyl)formamido]propanoic acid](/img/structure/B7792529.png)
![2-[(4-Fluoro-3-methylphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7792531.png)



![1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7792568.png)


